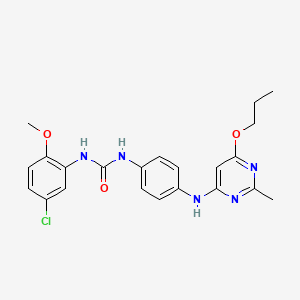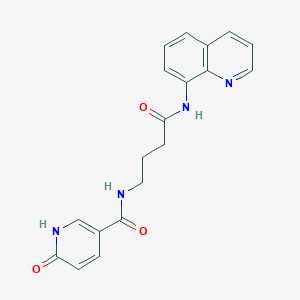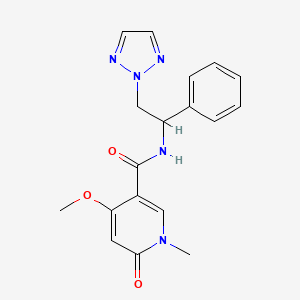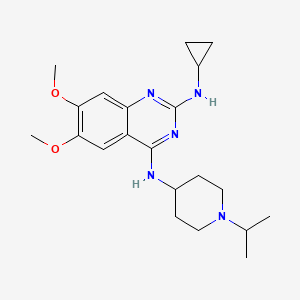
N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZT-12-037-01 is a potent and selective inhibitor of serine/threonine kinase 19 (STK19). It is an ATP-competitive inhibitor that effectively blocks oncogenic NRAS-driven melanocyte malignant transformation and melanoma growth both in vitro and in vivo . The compound has shown high selectivity and affinity towards STK19, making it a valuable tool in cancer research.
Mechanism of Action
Target of Action
ZT-12-037-01, also known as N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine or 2-N-cyclopropyl-6,7-dimethoxy-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine, is a targeted inhibitor of the serine/threonine-protein kinase 19 (STK19) . STK19 is the primary target of ZT-12-037-01 .
Mode of Action
ZT-12-037-01 interacts with STK19 protein with high affinity . It is an ATP-competitive inhibitor, inhibiting the phosphorylation of NRAS, a major isoform of the Ras family . The IC50 values for STK19 (WT) and STK19 (D89N) are 23.96 nM and 27.94 nM, respectively .
Biochemical Pathways
ZT-12-037-01 affects the NRAS-STK19 pathway . It inhibits the mutant NRAS-STK19-driven melanocyte colony formation, proliferation, and tumor formation . The phosphorylation of an evolutionarily conserved Ser89 residue in NRAS by STK19 enhances the interaction between NRAS-Q61R and the effector proteins BRAF, CRAF, and PI3Kα .
Pharmacokinetics
It is known that zt-12-037-01 is an atp-competitive inhibitor , which suggests that it may have good bioavailability as it can compete with ATP to bind to its target
Result of Action
ZT-12-037-01 significantly inhibits mutant NRAS-STK19-driven melanocyte colony formation, proliferation, and tumor formation . It also inhibits the growth of SK-MEL-2 xenograft melanoma in a dose-dependent manner . It effectively inhibits cell proliferation and induces apoptosis of SK-MEL-2 tumors .
Biochemical Analysis
Biochemical Properties
ZT-12-037-01 is an ATP-competitive inhibitor, inhibiting the phosphorylation of NRAS, a major isoform of the Ras family . It displays extremely high kinase selectivity . The compound has a potent inhibitory activity against STK19 with an IC50 of 24.04 nM .
Cellular Effects
In cellular contexts, ZT-12-037-01 has been shown to significantly inhibit mutant NRAS-STK19-driven melanocyte colony formation and proliferation . It effectively blocks oncogenic NRAS-driven melanocyte malignant transformation and melanoma growth in vitro .
Molecular Mechanism
The molecular mechanism of action of ZT-12-037-01 involves a high-affinity interaction with the STK19 protein . It acts as an ATP-competitive inhibitor, inhibiting the phosphorylation of NRAS . This inhibition of NRAS phosphorylation is both dose- and time-dependent .
Dosage Effects in Animal Models
In animal models, ZT-12-037-01 has been shown to inhibit the growth of SK-MEL-2 xenograft melanoma in a dose-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions: ZT-12-037-01 is synthesized through a multi-step organic synthesis processThe reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of ZT-12-037-01 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and purity of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: ZT-12-037-01 primarily undergoes phosphorylation inhibition reactions. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of STK19 and preventing the phosphorylation of downstream targets .
Common Reagents and Conditions:
Reagents: Dimethyl sulfoxide (DMSO), ethanol, hydrochloric acid (HCl).
Conditions: The compound is soluble in DMSO and ethanol but insoluble in water.
Major Products Formed: The primary product of ZT-12-037-01’s action is the inhibition of NRAS phosphorylation, leading to reduced melanocyte proliferation and tumor growth .
Scientific Research Applications
ZT-12-037-01 has several applications in scientific research:
Cancer Research: It is used to study the role of STK19 in oncogenic NRAS-driven melanocyte malignant transformation and melanoma growth.
Drug Development: The compound serves as a lead molecule for developing new cancer therapeutics targeting STK19.
Cell Biology: It is used in cell-based assays to investigate the effects of STK19 inhibition on cell proliferation and apoptosis.
Comparison with Similar Compounds
ZT-12-037-01 is unique in its high selectivity and affinity for STK19. Similar compounds include:
WNK463: Another kinase inhibitor with a different target specificity.
ULK1 Rabbit Recombinant mAb: A monoclonal antibody targeting a different kinase.
SRPIN340: A selective inhibitor of serine/arginine-rich protein kinases.
ZT-12-037-01 stands out due to its specific inhibition of STK19 and its effectiveness in blocking NRAS-driven melanocyte malignant transformation .
Properties
IUPAC Name |
2-N-cyclopropyl-6,7-dimethoxy-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-13(2)26-9-7-15(8-10-26)22-20-16-11-18(27-3)19(28-4)12-17(16)24-21(25-20)23-14-5-6-14/h11-15H,5-10H2,1-4H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAQJTHMSLYMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2598295.png)
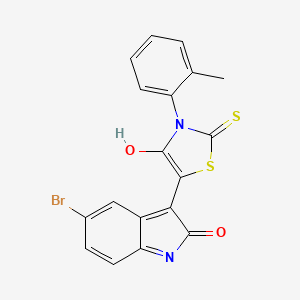
![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)

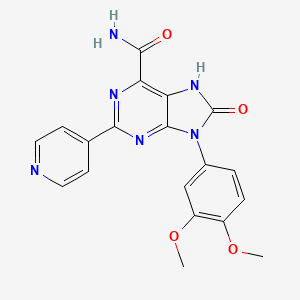
![ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2598301.png)
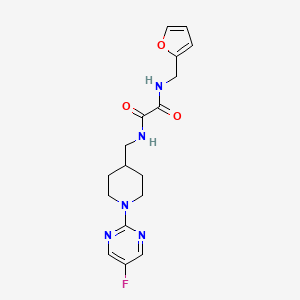
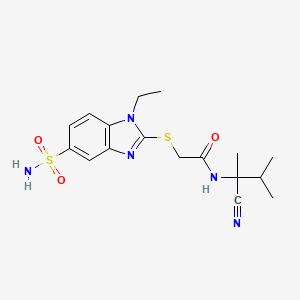
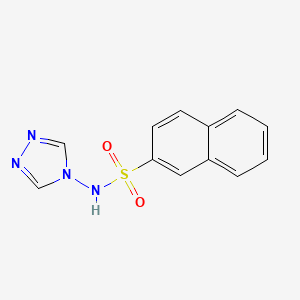
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2598310.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2598312.png)
